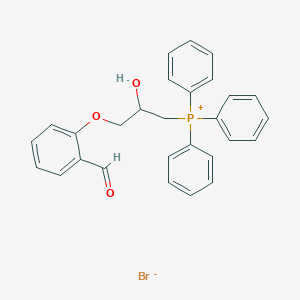![molecular formula C24H18O3S B13144285 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is a complex organic compound that features a unique cubane structure. The cubane framework is known for its high strain energy and stability, making it an interesting subject for chemical research. The compound also incorporates a thioxanthene moiety, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cubane-1-carboxylic acid and introduce the thioxanthene moiety through a series of reactions. These reactions often involve the use of reagents such as thionyl chloride and acetic anhydride under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxanthene moiety typically yields sulfoxides or sulfones, while reduction of the carbonyl groups results in the corresponding alcohols.
科学研究应用
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying strain energy and stability in organic molecules.
Biology: The thioxanthene moiety is known for its biological activity, making the compound a potential candidate for drug development.
Medicine: Research into the medicinal properties of this compound could lead to new treatments for various diseases.
Industry: While not widely used industrially, the compound’s unique properties could find niche applications in materials science and other specialized fields.
作用机制
The mechanism of action of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is not fully understood. it is believed that the thioxanthene moiety interacts with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
相似化合物的比较
Similar Compounds
Thioxanthene derivatives: These compounds share the thioxanthene moiety and exhibit similar biological activities.
Cubane derivatives: Compounds with the cubane structure are known for their high strain energy and stability.
Uniqueness
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is unique due to the combination of the cubane and thioxanthene moieties. This combination results in a compound with both high strain energy and potential biological activity, making it a valuable subject for research in multiple fields.
属性
分子式 |
C24H18O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid |
InChI |
InChI=1S/C24H18O3S/c25-15(23-16-19-17(23)21-18(23)20(16)24(19,21)22(26)27)9-12-10-5-1-3-7-13(10)28-14-8-4-2-6-11(12)14/h1-8,12,16-21H,9H2,(H,26,27) |
InChI 键 |
DTKAIYVMGGKLBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)CC(=O)C45C6C7C4C8C5C6C78C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
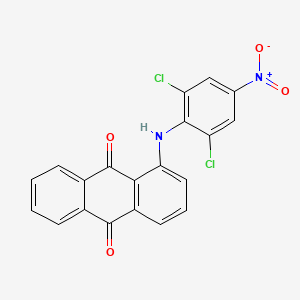
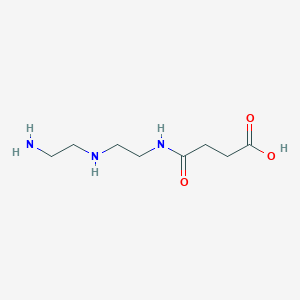
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
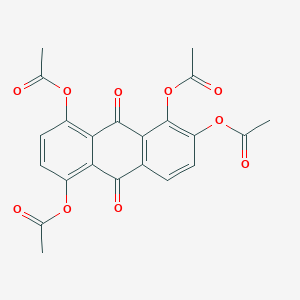
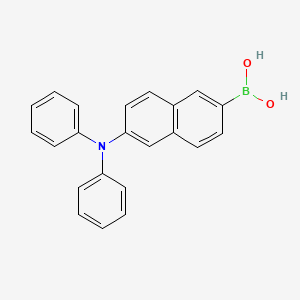
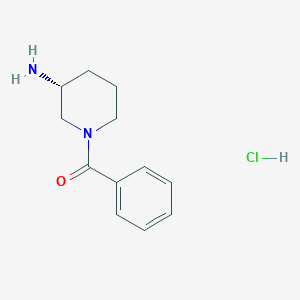


![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
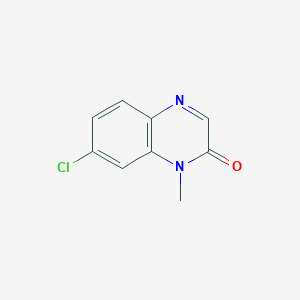
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
